molecular formula C12H12 B166071 1,2-Dimethylnaphthalene CAS No. 28804-88-8

1,2-Dimethylnaphthalene

Cat. No.: B166071
CAS No.: 28804-88-8
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
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Description

1,2-Dimethylnaphthalene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It consists of a naphthalene ring with two methyl groups attached at various positions. This compound is known for its use in the production of polyethylene naphthalate, a polymer with superior properties compared to polyethylene terephthalate .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Dimethylnaphthalene are largely determined by its structure and the position of its methyl groups It interacts with various biomolecules, influencing their function and behavior

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully elucidate these effects.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

Studies on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are limited .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . More detailed studies are needed to fully elucidate these effects.

Transport and Distribution

It is known to interact with various transporters or binding proteins, potentially affecting its localization or accumulation . More detailed studies are needed to fully elucidate these effects.

Subcellular Localization

It is known to be directed to specific compartments or organelles by various targeting signals or post-translational modifications . More detailed studies are needed to fully elucidate these effects.

Properties

IUPAC Name

1,2-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3
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InChI Key

QNLZIZAQLLYXTC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID1058717
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Molecular Weight

156.22 g/mol
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Physical Description

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS]
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Flash Point

214 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

1.01 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992)
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CAS No.

28804-88-8, 573-98-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula of dimethylnaphthalene?

A1: The molecular formula of dimethylnaphthalene is C12H12.

Q2: What is the molecular weight of dimethylnaphthalene?

A2: The molecular weight of dimethylnaphthalene is 156.23 g/mol.

Q3: How many isomers of dimethylnaphthalene exist?

A3: There are ten possible isomers of dimethylnaphthalene, differing in the position of the two methyl groups on the naphthalene ring system.

Q4: How can the different isomers of dimethylnaphthalene be identified and characterized?

A4: Different spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), can be used to identify and differentiate between the various DMN isomers. [, , , , ]. For example, the distribution of peaks in the 1H NMR spectrum can reveal the substitution pattern on the naphthalene ring. Additionally, gas chromatography (GC) can be used to separate the isomers based on their boiling points, which allows for quantitative analysis of isomeric mixtures [].

Q5: What are the characteristic spectroscopic features of 1,2-dimethylnaphthalene?

A5: While extensive data on this compound is limited, recent studies have begun to investigate its vibrational spectra using both experimental techniques like FT-IR and FT-Raman spectroscopy, as well as computational methods like density functional theory (DFT) []. These studies aim to provide a comprehensive understanding of the vibrational modes and their corresponding frequencies in the molecule, allowing for its identification and characterization.

Q6: How does the presence of two methyl groups influence the reactivity of naphthalene in electrophilic aromatic substitution reactions?

A6: Studies on the protiodetritiation of dimethylnaphthalenes have revealed that the presence of two methyl groups leads to significant deviations from additivity of individual methyl substituent effects []. This suggests a decrease in bond fixation within the naphthalene ring system, likely due to increased electron density from the methyl groups. Consequently, dimethylnaphthalenes exhibit enhanced reactivity compared to monomethylnaphthalenes in electrophilic aromatic substitutions.

Q7: What is the primary atmospheric fate of dimethylnaphthalenes?

A7: Under atmospheric conditions, dimethylnaphthalenes react primarily with hydroxyl (OH) radicals [, ]. The rate constants for these reactions are significantly higher than those with ozone (O3), indicating that OH radical-initiated chemistry dominates the atmospheric degradation of dimethylnaphthalenes. For instance, the atmospheric lifetime of 2,3-dimethylnaphthalene due to reaction with OH radicals is estimated to be around 4 hours [].

Q8: What are the main products formed during the atmospheric oxidation of dimethylnaphthalenes by OH radicals?

A8: The OH radical-initiated oxidation of dimethylnaphthalenes leads to the formation of a range of ring-cleavage products, including glyoxal, phthaldialdehyde, and various dicarbonyls []. The yields of these products can vary depending on the specific isomer and the presence of nitrogen oxides (NOx). For example, the yield of glyoxal from the OH radical-initiated oxidation of 1,4-dimethylnaphthalene is approximately 2% [].

Q9: What are the common applications of dimethylnaphthalenes?

A9: Dimethylnaphthalenes are versatile compounds with applications in various industries. They are used as chemical intermediates in organic synthesis, solvents for pesticides, sulfur and other aromatic compounds []. They are also employed in the production of tanning agents, resins, lubricants, plastics, antiseptics, and toilet deodorants []. Additionally, certain isomers like 1,4-dimethylnaphthalene are used as sprout suppressants for potatoes during storage [, ].

Q10: How can the yield of 2,6-dimethylnaphthalene be increased from mixtures of dimethylnaphthalene isomers?

A10: Several methods have been explored to increase the yield of 2,6-dimethylnaphthalene. One approach involves the isomerization of other dimethylnaphthalene isomers to the desired 2,6-isomer []. Another method utilizes selective alkylation of naphthalene or methylnaphthalene to produce 2,6-dimethylnaphthalene with higher selectivity []. Separation techniques like crystallization under pressure have also been investigated for isolating 2,6-dimethylnaphthalene from alkylnaphthalene mixtures [].

Q11: How are zeolites used in the synthesis of 2,6-dimethylnaphthalene?

A11: Modified zeolites, particularly SAPO-11, have shown promise as catalysts for the selective synthesis of 2,6-dimethylnaphthalene from naphthalene and methanol []. The unique pore structure of SAPO-11 allows for shape-selective catalysis, favoring the formation of 2,6-dimethylnaphthalene over other isomers. Furthermore, modifying SAPO-11 with PdO enhances its stability and selectivity for this reaction.

Q12: How do acidic ionic liquids contribute to the selective synthesis of 2,6-dimethylnaphthalene?

A12: Acidic ionic liquids, such as Et3NHCl-AlCl3, have emerged as efficient catalysts for the transalkylation of 1,2,4,5-tetramethylbenzene with 2-methylnaphthalene to produce 2,6-dimethylnaphthalene []. By carefully controlling the acidity of the ionic liquid and optimizing reaction conditions, high selectivity for the desired 2,6-isomer can be achieved.

Q13: What are the environmental concerns associated with dimethylnaphthalenes?

A13: The widespread use of dimethylnaphthalenes raises concerns about their potential environmental impact. As constituents of petroleum products, they can be released into the environment through oil spills and industrial discharges. Research has focused on understanding the biodegradation and ecotoxicological effects of dimethylnaphthalenes [, , ].

Q14: How can computational chemistry contribute to our understanding of dimethylnaphthalenes?

A14: Computational chemistry plays a vital role in predicting and explaining the properties and reactivity of dimethylnaphthalenes. Density functional theory (DFT) calculations have been employed to determine vibrational frequencies, molecular geometries, and electronic structures of various DMN isomers [, ]. These calculations can aid in interpreting experimental data, understanding reaction mechanisms, and designing novel catalysts for DMN synthesis.

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